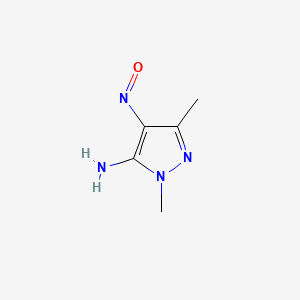

1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine

Description

1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine is a nitroso-substituted pyrazole derivative characterized by a nitroso (-N=O) group at the 4-position and methyl groups at the 1- and 3-positions. The nitroso group imparts distinct electronic and steric properties, making the compound a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

58663-94-8 |

|---|---|

Molecular Formula |

C5H8N4O |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2,5-dimethyl-4-nitrosopyrazol-3-amine |

InChI |

InChI=1S/C5H8N4O/c1-3-4(8-10)5(6)9(2)7-3/h6H2,1-2H3 |

InChI Key |

BFDHFTPYXYUYFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1N=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine typically involves the nitration of 1,3-dimethyl-1H-pyrazol-5-amine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective formation of the nitroso group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The nitroso group in 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine distinguishes it from closely related pyrazole derivatives. Key structural analogs and their differences are summarized below:

Electronic Effects :

- The nitroso group is less electron-withdrawing than the nitro group but more reactive due to its ability to participate in redox reactions and tautomerism .

- In contrast, compounds like 5-amino-3-methyl-1-phenylpyrazole () feature electron-donating amino and aromatic groups, which may enhance solubility and hydrogen-bonding capacity .

Crystallographic and Computational Insights

- Tools like SHELXL () and WinGX () enable precise determination of pyrazole derivatives’ crystal structures. For example, aromatic substituents (e.g., phenyl in ) promote dense packing via π-π interactions, while nitroso groups may introduce disorder due to tautomerism .

Biological Activity

1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their roles in medicinal chemistry, exhibiting properties such as anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine, supported by case studies and research findings.

Chemical Structure and Properties

1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine has the following chemical structure:

| Property | Value |

|---|---|

| CAS Number | 129816-92-8 |

| Molecular Formula | C6H8N4O2 |

| Molecular Weight | 168.16 g/mol |

| IUPAC Name | 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine |

The biological activity of 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine is primarily attributed to its ability to interact with various biological targets. It can modulate enzyme activities and influence signaling pathways through the formation of reactive intermediates. The nitroso group is particularly important for its reactivity and potential to form adducts with nucleophiles in biological systems.

Antioxidant Activity

Research has shown that compounds containing a pyrazole nucleus exhibit significant antioxidant properties. A study utilizing molecular docking simulations indicated that 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine demonstrated a strong binding affinity to antioxidant enzymes, suggesting its potential as a therapeutic agent against oxidative stress-related disorders .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. In vitro studies have demonstrated that 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine can inhibit the production of pro-inflammatory cytokines in macrophages. This effect may be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation .

Anticancer Potential

The anticancer potential of pyrazole derivatives has been extensively studied. 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine has shown promise in inhibiting cancer cell proliferation in various cancer types. In particular, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Study 1: Antioxidant Activity Assessment

A study published in PubMed evaluated the antioxidant effects of various pyrazole derivatives. The results indicated that 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine exhibited a significant decrease in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests its potential application in oxidative stress management .

Study 2: Anti-inflammatory Mechanism Investigation

In another investigation focusing on anti-inflammatory mechanisms, researchers treated macrophages with 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine and assessed cytokine levels using ELISA assays. The compound significantly reduced interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) levels, confirming its anti-inflammatory efficacy .

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the critical steps for optimizing the synthesis of 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine to ensure high yield and purity? A: The synthesis should follow a multi-step protocol involving condensation, nitrosation, and purification. Key steps include:

- Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Nitrosation control : Maintain reaction temperature at 0–5°C during nitroso group introduction to avoid side reactions.

- Characterization : Validate intermediates via , , and mass spectrometry (e.g., EI-MS) to confirm structural integrity .

Structural Characterization Q: Which spectroscopic techniques are most reliable for confirming the structure of 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine? A: Combine:

- IR spectroscopy : Identify nitroso (N=O) stretch near 1500–1600 cm.

- NMR : Use to resolve methyl group signals (δ ~2.5–3.5 ppm) and to confirm pyrazole ring carbons.

- High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced Research Questions

Crystallographic Data Refinement Q: How can researchers address challenges in refining the crystal structure of 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine? A: Use SHELXL for iterative refinement:

- Apply anisotropic displacement parameters for non-H atoms.

- Validate hydrogen bonding networks using OLEX2 or WinGX for packing analysis.

- Cross-check with ORTEP for thermal ellipsoid visualization to detect disorder .

Structure-Activity Relationships (SAR) Q: What experimental strategies are effective for elucidating the SAR of 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine derivatives? A:

- Substituent variation : Synthesize analogs with modified alkyl/aryl groups at positions 1 and 3.

- Pharmacological assays : Test binding affinity to CNS targets (e.g., dopamine receptors) using radioligand displacement assays.

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with receptor active sites .

Contradictory Pharmacological Data Q: How should researchers resolve discrepancies in receptor binding data for 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine? A:

- Orthogonal assays : Compare results from radioligand binding, functional cAMP assays, and in vivo behavioral tests (e.g., conditioned avoidance in rodents).

- Metabolite screening : Use LC-MS to identify active metabolites that may contribute to observed effects.

- Species-specificity : Test binding across species (e.g., human vs. rodent receptors) to isolate confounding factors .

Thermodynamic Stability Analysis Q: What methodologies are recommended for assessing the thermodynamic stability of 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine under varying conditions? A:

- DSC/TGA : Measure decomposition temperatures and enthalpy changes.

- Solution stability : Monitor degradation via HPLC at pH 2–12 and 40–60°C.

- Solid-state NMR : Detect polymorphic transitions under humidity stress .

Methodological Resources

Software for Structural Analysis Q: Which software tools are essential for analyzing crystallographic and spectroscopic data for this compound? A:

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL).

- WinGX/ORTEP : For crystallographic visualization and metric analysis.

- Gaussian 16 : For DFT calculations to predict vibrational spectra .

Handling Isomeric Contamination Q: How can researchers minimize isomeric contamination during synthesis? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.